4-Methylpicolinic acid hydrochloride
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Overview
Description
4-Methylpicolinic acid hydrochloride: is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical and biological studies due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Methylpyridine-2-carboxylic acid typically begins with 4-methylpyridine.
Reaction with Oxidizing Agents: The methyl group on the pyridine ring is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrochloride Formation: The resulting 4-Methylpyridine-2-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: 4-Methylpyridine-2-carboxylic acid derivatives.
Reduction Products: 4-Methylpyridine-2-methanol, 4-Methylpyridine-2-aldehyde.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Drug Development: Precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also bind to specific receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Methylpyridine-4-carboxylic acid: Similar structure but different position of the carboxylic acid group.
4-Methoxypyridine-2-carboxylic acid: Contains a methoxy group instead of a methyl group.
Uniqueness:
Properties
IUPAC Name |
4-methylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWIFNMVQGBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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